molecular formula C19H20N2O4 B2504968 N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034362-84-8

N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2504968
CAS No.: 2034362-84-8
M. Wt: 340.379
InChI Key: GXMPCWUGHJPTJQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with an oxan-4-yloxy group and a carboxamide group, along with an acetylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Oxan-4-yloxy Group: The oxan-4-yloxy group can be introduced via nucleophilic substitution reactions. For example, a hydroxyl group on the pyridine ring can be substituted with an oxan-4-yloxy group using appropriate reagents and conditions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of a carboxylic acid derivative with an amine. This can be achieved using coupling reagents such as carbodiimides.

    Attachment of the Acetylphenyl Moiety: The acetylphenyl group can be attached through acylation reactions, where an acetyl group is introduced to a phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The oxan-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-3-carboxamide: Differing by the position of the carboxamide group on the pyridine ring.

    N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-sulfonamide: Featuring a sulfonamide group instead of a carboxamide group.

Uniqueness

  • The specific combination of functional groups in N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide provides unique chemical and biological properties that distinguish it from similar compounds. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13(22)14-2-4-16(5-3-14)21-19(23)15-6-9-20-18(12-15)25-17-7-10-24-11-8-17/h2-6,9,12,17H,7-8,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMPCWUGHJPTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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